(R,S)-Norcotinine N-Oxide
CAS No.: 101708-63-8
Cat. No.: VC21339326
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 101708-63-8 |
---|---|
Molecular Formula | C9H10N2O2 |
Molecular Weight | 178.19 g/mol |
IUPAC Name | 5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C9H10N2O2/c12-9-4-3-8(10-9)7-2-1-5-11(13)6-7/h1-2,5-6,8H,3-4H2,(H,10,12) |
Standard InChI Key | QLOVMRAJVDCTAF-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC1C2=C[N+](=CC=C2)[O-] |
Canonical SMILES | C1CC(=O)NC1C2=C[N+](=CC=C2)[O-] |
Chemical Structure and Properties
Molecular Structure
(R,S)-Norcotinine N-Oxide is characterized by its pyrrolidinylpyridine structure with distinctive N-oxidation. The compound has several recognized synonyms including 5-(1-Oxido-3-pyridinyl)-2-pyrrolidinone and (+/-)-5-(3-Pyridinyl)-2-pyrrolidinone N-Oxide, which reflect its structural components . The core structure consists of a pyrrolidinone ring connected to a pyridine moiety, with N-oxidation occurring at the pyridine nitrogen.
The molecular formula of (R,S)-Norcotinine N-Oxide is C9H10N2O2, consistent across multiple chemical databases and research publications . This formula corresponds to a theoretical molecular weight that requires careful consideration, as different sources report varying values. While one source indicates a molecular weight of 327.23 g/mol , another reports 178.19 g/mol . This discrepancy likely reflects different forms of the compound (possibly including hydrates, salts, or other derivatives) and highlights the importance of specifying the exact chemical entity in research contexts.
Stereochemistry and Isomerism
The (R,S) designation in the compound name indicates that it exists as a racemic mixture, containing equal amounts of both R and S stereoisomers. This stereochemical detail is significant for understanding its biological activity, as different enantiomers often exhibit varying biological properties and metabolic fates. The stereogenic center is located at the carbon atom connecting the pyrrolidinone ring to the pyridine ring .
The IUPAC name for the S-enantiomer is (S)-3-(5-oxopyrrolidin-2-yl)pyridine 1-oxide, as reported in chemical databases . The racemic nature of (R,S)-Norcotinine N-Oxide distinguishes it from the stereochemically pure forms that might be encountered in specialized research contexts.
Biological Role and Metabolism
Metabolic Origin
(R,S)-Norcotinine N-Oxide represents a significant metabolite in nicotine biotransformation pathways. Research indicates that norcotinine (without the N-oxide) is a metabolite of N'-nitrosonornicotine (NNN), a tobacco-specific nitrosamine, and this compound can undergo further oxidation to form norcotinine-1N-oxide . In metabolic studies involving patas monkeys administered [5-³H]NNN, norcotinine-1N-oxide (compound 12) was observed as a major metabolite, constituting approximately 16.5% of the metabolite profile .
The formation of (R,S)-Norcotinine N-Oxide occurs through oxidative metabolism of norcotinine, paralleling the more extensively studied N-oxidation of nicotine to nicotine N-oxide. This metabolic transformation represents an important detoxification pathway, as N-oxidation typically reduces the biological activity of the parent compound and facilitates excretion .
Relationship to Nicotine Metabolism
While (R,S)-Norcotinine N-Oxide is structurally related to nicotine N-oxide, it lacks the N-methyl group present in the pyrrolidine ring of nicotine. This structural distinction reflects its position in the metabolic cascade of nicotine biotransformation. The parent compound cotinine, from which norcotinine is derived, is the primary metabolite of nicotine, accounting for approximately 70-80% of nicotine metabolism in humans .
The relationship between these compounds can be conceptualized as a metabolic sequence:
Nicotine → Cotinine → Norcotinine → Norcotinine N-Oxide
This pathway illustrates the progressive biotransformation of nicotine through demethylation and oxidation processes, ultimately leading to more polar metabolites suitable for excretion .
Analytical Methods for Detection
Chromatographic Techniques
The detection and quantification of (R,S)-Norcotinine N-Oxide in biological samples typically employ advanced chromatographic techniques coupled with mass spectrometry. High-resolution mass spectrometry (HRMS) methods have been developed for comprehensive profiling of nicotine metabolites, including (R,S)-Norcotinine N-Oxide, in complex biological matrices .
Liquid chromatography-mass spectrometry (LC-MS) approaches offer particular advantages for analyzing polar metabolites like N-oxides, which may be challenging to analyze using gas chromatography. The development of isotope-labeling methods has further enhanced the identification capabilities, allowing researchers to distinguish between metabolites with similar structural features .
Sample Preparation Considerations
Effective analysis of (R,S)-Norcotinine N-Oxide in biological samples requires careful attention to sample preparation procedures. The compound's polarity necessitates appropriate extraction methods to ensure efficient recovery from complex matrices such as urine or plasma. Solid-phase extraction (SPE) techniques are commonly employed for this purpose, with selection of appropriate sorbent materials based on the compound's physiochemical properties .
When analyzing biological samples for (R,S)-Norcotinine N-Oxide, researchers must also consider potential matrix effects and the stability of the compound during sample processing. The N-oxide moiety may be susceptible to reduction under certain conditions, potentially complicating accurate quantification .
Research Applications and Findings
Metabolic Profiling Studies
Comprehensive metabolic profiling studies have identified (R,S)-Norcotinine N-Oxide among the metabolites present in biological samples from subjects exposed to tobacco products. In rat studies examining NNN metabolism, researchers identified a spectrum of metabolites including hydroxy acid, keto acid, NNN-N-oxide, and norcotinine, with specific metabolite profiles varying between species .
In one notable study using F344 rats treated with NNN or isotopically labeled [pyridine-d4]NNN, researchers identified 46 putative metabolites through an optimized HRMS-based isotope-labeling method. This approach enabled the structural confirmation of known major NNN metabolites and the identification of metabolites considered to be exclusively formed from NNN, illustrating the complexity of the metabolic pathways involved .
Comparative Metabolism in Different Species
Research has revealed species-specific differences in the metabolism of compounds related to (R,S)-Norcotinine N-Oxide. In studies comparing the metabolism of NNN in rats, mice, and Syrian golden hamsters, the major metabolites included hydroxy acid (37.1-53.3% of the dose), keto acid (12.8-31.1%), NNN-N-oxide (6.7-10.7%), and norcotinine (3.2-5.1%) .
In contrast, metabolism studies in patas monkeys revealed a different profile, with hydroxy acid as the major metabolite (43.8±4.0%), followed by 3'-hydroxynorcotinine (16.9%), norcotinine-1N-oxide (16.5%), norcotinine (13.1%), 3'-(O-β-D-glucopyranuronosyl)hydroxynorcotinine (5.4%), and keto acid (2.7%) . These species differences highlight the importance of considering interspecies metabolic variation when extrapolating research findings to human metabolism.
Biomarker Challenges
While metabolites like hydroxy acid, keto acid, and norcotinine would ideally serve as urinary biomarkers for monitoring exposure to compounds like NNN, their utility is complicated by overlapping metabolic pathways. These metabolites can also result from nicotine metabolism as minor metabolites, and given that nicotine concentrations in tobacco products are typically at least 10,000 times greater than NNN concentrations, even minor nicotine metabolites can far exceed the concentrations of the same metabolites formed from NNN .
This metabolic overlap presents significant challenges for biomarker specificity and has driven research toward identifying metabolites that are exclusively formed from specific compounds of interest. For example, recent research has identified potential NNN-specific metabolites such as 4-(methylthio)-4-(pyridin-3-yl)butanoic acid (MPBA) and N-acetyl-S-(5-(pyridin-3-yl)-1H-pyrrol-2-yl)-L-cysteine (Py-Pyrrole-Cys-NHAc) .
Comparison with Related Compounds
Structural Relationships
(R,S)-Norcotinine N-Oxide shares structural features with several related compounds in the nicotine metabolite family. The following table summarizes the key relationships and structural distinctions:
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Relationship to (R,S)-Norcotinine N-Oxide |
---|---|---|---|---|
(R,S)-Norcotinine N-Oxide | C9H10N2O2 | 178.19 g/mol | Pyrrolidinone ring with pyridine N-oxide | Reference compound |
Nicotine N-oxide | C10H14N2O | 178.23 g/mol | N-methylpyrrolidine ring with pyridine N-oxide | Contains N-methyl group absent in norcotinine N-oxide |
Cotinine | C10H12N2O | 176.22 g/mol | N-methylpyrrolidinone with pyridine | Parent compound of norcotinine (before demethylation) |
Norcotinine | C9H10N2O | 162.19 g/mol | Pyrrolidinone with pyridine | Direct precursor (before N-oxidation) |
This comparison highlights the progressive structural modifications that occur during metabolic transformation, including demethylation (cotinine → norcotinine) and N-oxidation (norcotinine → norcotinine N-oxide) .
Metabolic Relationships
The compounds in the nicotine metabolite family are interconnected through complex metabolic pathways. Nicotine undergoes extensive metabolism, with cotinine representing the primary metabolite. Cotinine may subsequently undergo demethylation to form norcotinine, which can be further metabolized through various pathways, including N-oxidation to form (R,S)-Norcotinine N-Oxide .
Understanding these metabolic relationships is essential for interpreting biomarker data and assessing exposure to tobacco products. The presence and relative concentrations of different metabolites can provide insights into the timing and extent of exposure, as well as individual variations in metabolic capacity .
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